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Compound of Interest

Compound Name: Lancifodilactone C

Cat. No.: B15595979 Get Quote

A guide for researchers and drug development professionals on the in vitro anti-HIV-1 activity

of three nortriterpenoids isolated from Schisandra lancifolia.

This guide provides a comparative overview of the anti-human immunodeficiency virus (HIV)

activity of Lancifodilactone A, B, and C. These compounds are highly oxygenated

nortriterpenoids isolated from the leaves and stems of Schisandra lancifolia. While research

into this class of compounds is ongoing, initial in vitro studies have demonstrated their potential

as inhibitors of HIV-1 replication. This document summarizes the available quantitative data,

details the experimental protocols used for their evaluation, and provides a visual

representation of the general experimental workflow.

Data Summary
The anti-HIV-1 and cytotoxic activities of Lancifodilactone A, B, and C were evaluated in H9

lymphocytes. The 50% effective concentration (EC₅₀), representing the concentration at which

50% of viral replication is inhibited, and the 50% cytotoxic concentration (CC₅₀), indicating the

concentration at which 50% of the host cells are killed, are presented below. The selectivity

index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also included as a measure of the

compound's therapeutic window.
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Compound
Anti-HIV-1 Activity
(EC₅₀) [µg/mL]

Cytotoxicity (CC₅₀)
[µg/mL]

Selectivity Index
(SI)

Lancifodilactone A >100 >20 <0.2

Lancifodilactone B >100 >20 <0.2

Lancifodilactone C 1.98 >20 >10.1

Data sourced from Xiao et al., J. Nat. Prod. 2004, 67, 8, 1358–1361.

Of the three compounds, Lancifodilactone C demonstrated the most promising anti-HIV-1

activity with an EC₅₀ of 1.98 µg/mL and a selectivity index greater than 10.1. Lancifodilactone A

and B did not show significant anti-HIV activity at the concentrations tested. It is noteworthy

that the structure of Lancilactone C was revised in 2023 following its total synthesis.

Experimental Protocols
The following methodologies were employed to determine the anti-HIV activity and cytotoxicity

of Lancifodilactone A, B, and C.

Anti-HIV-1 Assay (Cytopathic Effect Inhibition)
The anti-HIV activity was assessed using a cytopathic effect (CPE) inhibition assay. This

method evaluates the ability of a compound to protect host cells from the virus-induced cell

death.

Cell Line: H9 lymphocytes, a human T-cell line, were used as the host cells for HIV-1

infection.

Virus: The HIV-1 IIIB strain was used for the infection.

Procedure:

H9 cells were seeded in 96-well plates.

Various concentrations of the test compounds (Lancifodilactone A, B, and C) were added

to the wells.
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A predetermined amount of HIV-1 IIIB was then added to infect the cells.

Control wells included uninfected cells, infected cells without any compound, and infected

cells with a known anti-HIV drug (such as Zidovudine - AZT) as a positive control.

The plates were incubated to allow for viral replication and the subsequent induction of

cytopathic effects.

Data Analysis: After the incubation period, the extent of cell death was quantified. The EC₅₀

value was then calculated as the concentration of the compound that inhibited 50% of the

viral cytopathic effect compared to the untreated virus-infected cells.

Cytotoxicity Assay (MTT Method)
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic

activity of cells, which is an indicator of cell viability.

Cell Line: H9 lymphocytes were used.

Procedure:

H9 cells were seeded in 96-well plates.

Serial dilutions of the test compounds were added to the wells.

The plates were incubated for a period comparable to the anti-HIV assay.

Following incubation, the MTT reagent was added to each well. Metabolically active cells

reduce the yellow MTT to purple formazan crystals.

A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to dissolve the formazan

crystals.

Data Analysis: The absorbance of the resulting purple solution was measured using a

microplate reader. The CC₅₀ value was determined as the concentration of the compound

that reduced the viability of the cells by 50% compared to untreated control cells.
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Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-HIV activity and

cytotoxicity of the Lancifodilactone compounds.
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General workflow for in vitro anti-HIV-1 and cytotoxicity testing.

Mechanism of Action
The precise mechanism of action by which Lancifodilactone C inhibits HIV-1 replication has

not yet been elucidated. Further research is required to identify the specific viral or host cell

target of this compound. Potential mechanisms for anti-HIV agents include inhibition of viral

entry, reverse transcription, integration, protease activity, or viral assembly and release. Future

studies will likely focus on time-of-addition experiments and specific enzyme inhibition assays

to pinpoint the stage of the HIV-1 life cycle that is disrupted by Lancifodilactone C.

To cite this document: BenchChem. [Comparative Analysis of Lancifodilactone A, B, and C:
Anti-HIV Activity]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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